ethyl 4-ethylcyclohexanecarboxylate

Description

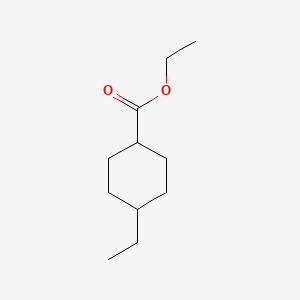

Ethyl 4-ethylcyclohexanecarboxylate is a cyclohexane derivative featuring an ethyl ester group at the 1-position and a second ethyl substituent at the 4-position of the cyclohexane ring. This compound is structurally characterized by its saturated six-membered ring, which adopts a chair or half-chair conformation depending on steric and electronic factors. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of liquid crystals, pharmaceuticals, and agrochemicals. The ethyl ester group enhances solubility in organic solvents, while the ethyl substituent at the 4-position introduces steric bulk, influencing reactivity and molecular interactions .

Properties

IUPAC Name |

ethyl 4-ethylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVLCBPZRSBHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606819 | |

| Record name | Ethyl 4-ethylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-46-1 | |

| Record name | Ethyl 4-ethylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 4-ethylcyclohexanecarboxylate can be synthesized through the esterification of 4-ethylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of ethyl 4-ethylcyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: ethyl 4-ethylcyclohexanecarboxylate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: 4-ethylcyclohexanecarboxylic acid and ethanol.

Reduction: 4-ethylcyclohexanemethanol.

Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

ethyl 4-ethylcyclohexanecarboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

Industrial Applications: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-ethylcyclohexane-1-carboxylate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

The following analysis compares ethyl 4-ethylcyclohexanecarboxylate with structurally related cyclohexane derivatives, focusing on molecular properties, synthesis, reactivity, and applications.

Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₈O₂ | 182.26 | Ethyl (C1), ethyl (C4) | Saturated ring, moderate polarity |

| trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate | C₁₅H₁₉FO₂ | 250.31 | Ethyl (C4), fluorophenyl (ester) | Enhanced polarity due to fluorine |

| trans-4'-Cyano[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate | C₂₂H₂₃NO₂ | 333.43 | Biphenyl, cyano, ethyl (C4) | Extended conjugation, high rigidity |

| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Ethyl (C1), oxo (C4) | Reactive ketone group |

| Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | C₂₂H₁₈ClFO₃ | 400.83 | Chlorophenyl, fluorophenyl, oxo, unsaturated ring | Conformational flexibility, synthon utility |

Key Observations :

- Polarity : The fluorophenyl derivative (C₁₅H₁₉FO₂) exhibits higher polarity due to the electronegative fluorine atom, enhancing solubility in polar aprotic solvents .

- Conformation : Unsaturated analogs (e.g., cyclohex-3-ene derivatives) adopt half-chair or envelope conformations, while saturated derivatives (e.g., this compound) favor chair conformations .

- Steric Effects: The biphenyl substituent in trans-4'-cyano derivatives introduces steric hindrance, reducing rotational freedom and increasing thermal stability .

Biological Activity

Ethyl 4-ethylcyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

- IUPAC Name : this compound

- Molecular Formula : C12H22O2

- Molecular Weight : 198.31 g/mol

- CAS Number : Not specifically listed in the search results, but related compounds are referenced.

Synthesis

The synthesis of this compound typically involves the esterification of cyclohexanecarboxylic acid derivatives. Common methods include:

- Esterification : Reacting cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.

- Transesterification : Using ethyl esters in reactions with cyclohexanecarboxylic acid derivatives.

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Neurotransmitter Modulation : Similar compounds have shown potential in influencing neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

- A study on piperazino-enaminones demonstrated that modifications to cyclohexane derivatives could significantly suppress cytokine release in macrophages stimulated by lipopolysaccharides . This suggests that structural variations can enhance anti-inflammatory properties.

- Another investigation into the structure-activity relationship (SAR) of cyclohexane derivatives revealed that specific substitutions on the cyclohexane ring could either enhance or diminish biological activity, emphasizing the importance of chemical structure in determining pharmacological effects .

Comparative Analysis

To better understand this compound's position within its chemical class, a comparative analysis with related compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-methylcyclohexanecarboxylate | Ester | Exhibits significant anti-inflammatory properties |

| Ethyl 4-oxocyclohexanecarboxylate | Ketone | Shows neuroprotective effects |

| Ethyl 4-amino-cyclohexanecarboxylate | Amino Acid Derivative | Potential applications in treating neurotransmitter imbalances |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.